molecular formula C9H8F2O B14150376 3',5'-Difluoro-4'-methylacetophenone CAS No. 1256352-98-3

3',5'-Difluoro-4'-methylacetophenone

Cat. No.: B14150376
CAS No.: 1256352-98-3
M. Wt: 170.16 g/mol
InChI Key: JGHQVTTVLCUHGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’,5’-Difluoro-4’-methylacetophenone is an organic compound with the molecular formula C9H8F2O It is a derivative of acetophenone, where the phenyl ring is substituted with two fluorine atoms at the 3’ and 5’ positions and a methyl group at the 4’ position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Difluoro-4’-methylacetophenone typically involves the fluorination of 4’-methylacetophenone. One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced into the aromatic ring using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in the presence of a catalyst like iron(III) chloride (FeCl3) under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of 3’,5’-Difluoro-4’-methylacetophenone may involve a continuous flow process to ensure high yield and purity. The process would include the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration. The final product is typically purified using techniques like recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

3’,5’-Difluoro-4’-methylacetophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 3’,5’-difluoro-4’-methylbenzoic acid or 3’,5’-difluoro-4’-methylbenzaldehyde.

    Reduction: Formation of 3’,5’-difluoro-4’-methylphenylethanol.

    Substitution: Formation of 3’,5’-difluoro-4’-methylphenylamine or 3’,5’-difluoro-4’-methylphenylthiol.

Scientific Research Applications

3’,5’-Difluoro-4’-methylacetophenone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3’,5’-Difluoro-4’-methylacetophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

    3’,4’-Difluoro-5’-methylacetophenone: Similar structure with fluorine atoms at the 3’ and 4’ positions.

    2’,3’-Difluoro-4’-methylacetophenone: Fluorine atoms at the 2’ and 3’ positions.

    4’-Methylacetophenone: Lacks fluorine substitution.

Uniqueness

3’,5’-Difluoro-4’-methylacetophenone is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and biological activity. The presence of fluorine atoms at the 3’ and 5’ positions can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.

Properties

CAS No.

1256352-98-3

Molecular Formula

C9H8F2O

Molecular Weight

170.16 g/mol

IUPAC Name

1-(3,5-difluoro-4-methylphenyl)ethanone

InChI

InChI=1S/C9H8F2O/c1-5-8(10)3-7(6(2)12)4-9(5)11/h3-4H,1-2H3

InChI Key

JGHQVTTVLCUHGW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1F)C(=O)C)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.